3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15755096
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4 |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
| Standard InChI | InChI=1S/C13H20N4/c1-10(2)17-9-13(11(3)15-17)14-8-12-6-5-7-16(12)4/h5-7,9-10,14H,8H2,1-4H3 |
| Standard InChI Key | LBWQXFPCWRWNFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CN2C)C(C)C |
Introduction
The compound 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic molecule featuring a pyrazole ring substituted with a propan-2-yl group and a pyrrole moiety. This unique structure suggests potential for diverse biological activities and applications in medicinal chemistry. Despite the lack of detailed information from reliable sources, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis Methods
While specific synthesis methods for 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine are not detailed in reliable sources, similar compounds often involve multi-step reactions including condensation, reduction, and amination processes. For example, the synthesis of related pyrazole derivatives may involve solvent-free condensation reactions followed by reductive amination steps .
Biological Activities and Applications
-
Potential Biological Activities: Compounds with similar structures, such as pyrazole and pyrrole derivatives, often exhibit significant biological activities, including antitumor, analgesic, and antimicrobial properties. The dual nitrogen-containing heterocyclic structure of this compound may confer specific biological activities not observed in simpler analogs.
-
Applications in Medicinal Chemistry: The unique structure of this compound suggests potential applications in drug discovery, particularly in areas where complex heterocyclic compounds have shown promise, such as in the development of anticancer or neurological drugs.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methyl-1-phenylnaphthalenes | 1131–18–6 | Exhibits antitumor activity; lacks pyrrole component. |
| 5-Methylpyrazole | 1904–31–0 | Simpler structure; used as a reagent in organic synthesis. |
| 4-Aminoantipyrine | 83–07–8 | Known for analgesic properties; structurally related but different functional groups. |
| N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(propan-2-yl)aniline | - | Features a pyrrole moiety but lacks the pyrazole ring. |
Future Research Directions
Given the limited information available on 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, future research should focus on:
-
Synthetic Method Development: Establishing efficient synthesis routes to produce this compound in high yield.
-
Biological Activity Screening: Investigating its biological activities to identify potential therapeutic applications.
-
Structural Modification: Exploring modifications to enhance its biological efficacy or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume